

(2r)-2-(2-Chlorophenyl)oxirane CAS number 62566-66-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2r)-2-(2-Chlorophenyl)oxirane

Cat. No.: B057693

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An In-depth Technical Guide to (2r)-2-(2-Chlorophenyl)oxirane

CAS Number: 62566-66-9

Abstract

(2r)-2-(2-Chlorophenyl)oxirane is a chiral epoxide that serves as a valuable and versatile building block in modern organic synthesis.^[1] Its significance is derived from the combination of a defined stereocenter, a reactive three-membered oxirane ring, and an electronically modified chlorophenyl group.^[1] This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical methods for enantiomeric purity determination, and its key chemical reactions. The applications of this compound, particularly as a precursor in the development of pharmaceuticals and other complex molecules, are also discussed, targeting researchers and professionals in the field of drug development.

Physicochemical and Safety Data

(2r)-2-(2-Chlorophenyl)oxirane is a flammable and irritant organic compound.^[2] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	62566-66-9	[2]
Molecular Formula	C ₈ H ₇ ClO	[2][3]
Molecular Weight	154.59 g/mol	[2]
IUPAC Name	(2R)-2-(2-chlorophenyl)oxirane	[2]
Appearance	Clear Colourless Oil	[3][4]
Boiling Point	211.8 ± 28.0 °C (Predicted)	[3]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.[3][4] Not miscible or difficult to mix with water.[5]	[3][4][5]
Storage	Store in a refrigerator.[3][4]	[3][4]

Table 2: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H225	Highly flammable liquid and vapor.[2]
H315	Causes skin irritation.[2]	
H317	May cause an allergic skin reaction.[2]	
H319	Causes serious eye irritation.[2]	
H335	May cause respiratory irritation.[2]	
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P280	Wear protective gloves/eye protection/face protection.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P403+P235	Store in a well-ventilated place. Keep cool.	

Stereoselective Synthesis

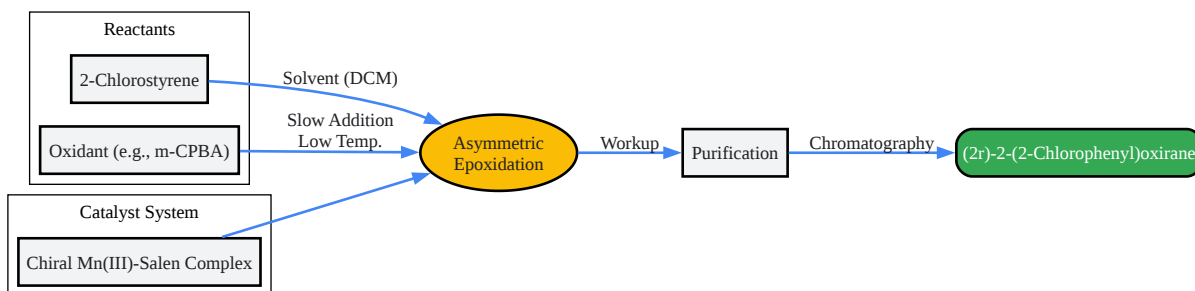
The primary strategy for producing enantiomerically pure **(2r)-2-(2-Chlorophenyl)oxirane** is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene.[1] This method utilizes a

chiral catalyst to induce stereoselectivity, yielding the desired (R)-enantiomer in high enantiomeric excess.

Experimental Protocol: Asymmetric Epoxidation

This protocol is a representative example based on established methods like the Jacobsen-Katsuki epoxidation.

- **Catalyst Preparation:** A chiral manganese(III)-salen complex (e.g., Jacobsen's catalyst) is used as the catalyst.
- **Reaction Setup:** The chiral catalyst is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** 2-chlorostyrene is added to the solution. The mixture is cooled to a low temperature (typically 0°C to -78°C) to enhance enantioselectivity.^[6]
- **Initiation:** An oxidant, such as sodium hypochlorite (NaOCl) buffered with a phosphate solution or m-chloroperoxybenzoic acid (m-CPBA), is added slowly to the reaction mixture while maintaining the low temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction is quenched, and the organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure **(2r)-2-(2-Chlorophenyl)oxirane**.



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Asymmetric epoxidation workflow for synthesis.

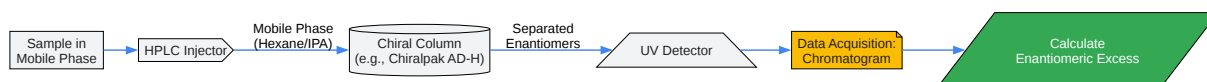
Analytical Methods for Enantiomeric Purity

Assessing the enantiomeric purity is critical for the application of **(2r)-2-(2-Chlorophenyl)oxirane** in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this determination.^[1]

Experimental Protocol: Chiral HPLC

- **System Preparation:** An HPLC system equipped with a UV detector is used. The chosen chiral stationary phase (CSP) column, often a polysaccharide-based column like Chiralpak AD-H, is installed and equilibrated with the mobile phase.^[1]
- **Mobile Phase:** A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used as the mobile phase. The exact ratio may be adjusted to optimize separation.
- **Sample Preparation:** A dilute solution of the synthesized **(2r)-2-(2-Chlorophenyl)oxirane** is prepared in the mobile phase. A racemic standard (a 50:50 mixture of R and S enantiomers) is also prepared for peak identification.

- **Injection and Analysis:** A small volume (e.g., 10 μ L) of the sample is injected onto the column. The chromatogram is recorded, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).
- **Data Interpretation:** The two enantiomers will have different retention times. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: $\text{e.e. (\%)} = \frac{|\text{Area(R)} - \text{Area(S)}|}{(\text{Area(R)} + \text{Area(S)})} \times 100$.



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Experimental workflow for chiral HPLC analysis.

Chemical Reactivity: Ring-Opening Reactions

The high reactivity of **(2r)-2-(2-Chlorophenyl)oxirane** is due to the significant ring strain of the three-membered epoxide. It readily undergoes regio- and stereoselective ring-opening reactions with a wide variety of nucleophiles.^[1] The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.^[1]

- **Basic or Neutral Conditions (S_N2 Mechanism):** Under these conditions, the nucleophile attacks the less sterically hindered carbon atom (C2, the one not attached to the chlorophenyl group).^[1] This pathway is governed by steric control and results in an inversion of stereochemistry at the site of attack. Common strong nucleophiles include hydroxides, alkoxides, Grignard reagents, and thiols.^{[7][8]}
- **Acidic Conditions (S_N1 -like Mechanism):** In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then preferentially occurs at the more substituted benzylic carbon (C1).^[1] This is due to the stabilization of the partial positive charge that develops on this carbon in the transition state. This reaction results in the formation of a trans-diol or trans-halohydrin.^[1]

Regioselectivity of epoxide ring-opening reactions.

Applications in Drug Development and Synthesis

(2r)-2-(2-Chlorophenyl)oxirane is a key chiral intermediate in the synthesis of complex organic molecules. Its ability to introduce two adjacent functional groups with controlled stereochemistry makes it highly valuable.^[1]

- **Pharmaceutical Intermediates:** It serves as a precursor for the synthesis of pharmaceutically active compounds. While specific marketed drugs directly using this starting material are not prominently documented in the initial search, its structural motif is relevant to the synthesis of beta-blockers and other chiral drugs where a specific stereoisomer is required for biological activity.^[1] The reactive epoxide ring allows for the addition of various nitrogen- or oxygen-based nucleophiles, which are common functionalities in drug molecules.
- **Agrochemical Chemistry:** Chiral epoxides are important in the agrochemical sector for creating new herbicides and fungicides with improved selectivity and environmental profiles. ^[1] Patented processes describe the use of related chlorinated phenyl oxiranes as intermediates for novel active ingredients.^[1]
- **Material Science:** The epoxide functionality allows for ring-opening polymerization, making **(2r)-2-(2-Chlorophenyl)oxirane** a potential monomer for producing polymers with unique properties.^[2] Research has suggested its application in developing biodegradable polymers for drug delivery systems and tissue engineering.^[2]

Conclusion

(2r)-2-(2-Chlorophenyl)oxirane stands out as a powerful chiral building block in synthetic chemistry. Its well-defined stereochemistry and the versatile reactivity of its epoxide ring offer chemists a reliable tool for constructing complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and the regiochemical outcomes of its ring-opening reactions is essential for leveraging its full potential in the fields of pharmaceutical, agrochemical, and materials research.

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References

- 1. (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 | Benchchem [benchchem.com]
- 2. (2R)-2-(2-chlorophenyl)oxirane | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]
- 4. 2-(2-chlorophenyl)oxirane [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [(2r)-2-(2-Chlorophenyl)oxirane CAS number 62566-66-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057693#2r-2-2-chlorophenyl-oxirane-cas-number-62566-66-9]

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